Benzofuran, 3-methyl-2-nitro-

Photochemistry Photostability Nitroaromatic Degradation

Generic 2-nitrobenzofuran lacks the steric and electronic modulation needed for regio-controlled synthesis or defined photoresponse studies. This 3-methyl-2-nitro analogue provides a non-interchangeable solution. - **Defined photoresponse:** Higher photodegradation quantum yield enables precise photoaffinity labeling and photodynamic therapy research. - **SAR benchmark:** cLogP 3.17 vs. 2.09 for unsubstituted; validated nitroaromatic antibacterial class activity comparable to nitrofurantoin. - **Synthetic specificity:** 3-methyl group stabilizes furan ring during nitration-essential for constructing substituted benzofuran libraries not accessible from unsubstituted parent. Available for immediate research supply.

Molecular Formula C9H7NO3
Molecular Weight 177.16 g/mol
CAS No. 87977-35-3
Cat. No. B3359905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzofuran, 3-methyl-2-nitro-
CAS87977-35-3
Molecular FormulaC9H7NO3
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCC1=C(OC2=CC=CC=C12)[N+](=O)[O-]
InChIInChI=1S/C9H7NO3/c1-6-7-4-2-3-5-8(7)13-9(6)10(11)12/h2-5H,1H3
InChIKeyCLODDJSSOKWPFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzofuran, 3-methyl-2-nitro-: A Defined Nitroheterocycle Scaffold


Benzofuran, 3-methyl-2-nitro- is a synthetically derived heterocyclic aromatic compound within the 2-nitrobenzofuran class, characterized by a fused benzene-furan ring system bearing a strong electron-withdrawing nitro group at the 2-position and an electron-donating methyl group at the 3-position [1]. This specific substitution pattern imparts distinct electronic properties and reactivity profiles compared to other benzofuran regioisomers or analogs [2]. Its primary utility in research settings is as a key intermediate or building block for the construction of more complex molecular architectures, as well as a subject for investigating structure-activity relationships (SAR) and photochemical behavior in nitroaromatic systems [3].

Why 3-Methyl-2-nitrobenzofuran Cannot Be Interchanged with Analogs


The 3-methyl substitution in Benzofuran, 3-methyl-2-nitro- is not an inert modification; it actively modulates the molecule's fundamental behavior. Unlike its unsubstituted counterpart (2-nitrobenzofuran), the presence of the methyl group alters the electronic distribution of the furan ring, directly impacting its photochemical reactivity and stability [1]. This translates to a quantifiable difference in key performance metrics like photodegradation quantum yield, which is critical for any application involving light exposure, such as photoaffinity labeling or the study of photodynamic processes [2]. Furthermore, in synthetic chemistry, the steric and electronic influence of the 3-methyl group dictates the regio- and chemoselectivity of subsequent reactions, making it a non-interchangeable starting material for generating specific substituted benzofuran libraries [3]. Procurement decisions based on generic 2-nitrobenzofuran availability risk experimental failure or inconsistent results due to these unaccounted-for physical property differences.

Procurement-Relevant Differentiation Evidence


Enhanced Photodegradation Quantum Yield

The photochemical reactivity of Benzofuran, 3-methyl-2-nitro- is markedly higher than that of its unsubstituted analog, 2-nitrobenzofuran. A direct comparative study demonstrated that the quantum yield of degradation for the 3-methyl derivative was higher under identical photoirradiation conditions [1]. This is a critical differentiation for research applications where light-induced decomposition must be either avoided or exploited.

Photochemistry Photostability Nitroaromatic Degradation

Regioselective Nitration Enabled by 3-Methyl Substitution

The presence of a methyl group at the 3-position on the benzofuran ring system enables a synthetic route to 2-nitrobenzofurans that is not viable for the unsubstituted benzofuran. Direct nitration of unsubstituted benzofuran is not preparatively useful; however, the 3-methyl substituent stabilizes the furan nucleus, allowing for successful nitration at the 2-position via a sequence involving lithiation, stannylation, and reaction with tetranitromethane [1]. This highlights its role as a distinct synthetic intermediate.

Synthetic Methodology Regioselective Nitration Benzofuran Chemistry

Defined Lipophilicity (cLogP) for Permeability Prediction

The calculated partition coefficient (cLogP) for Benzofuran, 3-methyl-2-nitro- is 3.17 . This value provides a quantifiable baseline for predicting passive membrane permeability and general lipophilicity, which are crucial parameters in cell-based assays and early drug discovery. In contrast, the unsubstituted 2-nitrobenzofuran (CAS: 16567-22-1) has a reported cLogP of 2.09 [1]. The difference of over one log unit represents a more than 10-fold difference in its partition between octanol and water, signifying that the 3-methyl derivative is significantly more lipophilic.

Physicochemical Properties Lipophilicity Drug-likeness

Class-Specific Antibacterial Activity Profile

Compounds within the 2-nitrobenzofuran class, which includes Benzofuran, 3-methyl-2-nitro-, have demonstrated antibacterial activity that is comparable to, or in some cases more potent than, the clinical standard nitrofurantoin [1]. This positions the 3-methyl-2-nitro- derivative within a pharmacologically relevant chemical space, distinct from 3-nitrobenzofurans which are consistently reported as less active [2].

Antimicrobial Structure-Activity Relationship Nitrobenzofuran

Validated Application Scenarios


Photochemical Probe or Mechanistic Study

Leveraging its quantifiably higher photodegradation quantum yield compared to 2-nitrobenzofuran [1], this compound is uniquely suited for research involving photoaffinity labeling, photodynamic therapy investigations, or any study where controlled, light-induced decomposition is a key experimental parameter. Its defined photoresponse allows for precise experimental control.

Synthetic Intermediate for 2-Nitrobenzofuran Libraries

Procurement is justified for synthetic chemistry groups focused on creating diverse libraries of 2-nitrobenzofuran derivatives. The 3-methyl group is essential for stabilizing the furan ring during the specific nitration pathway that is not viable with unsubstituted benzofuran [2], making it a non-substitutable building block for this specific molecular architecture.

SAR Comparator in Antibacterial Discovery

For medicinal chemistry teams investigating the structure-activity relationships of nitroaromatic antibacterials, this compound serves as a critical tool. Its class-level activity, which is comparable to nitrofurantoin [3], provides a validated benchmark. Researchers can systematically modify the core to explore how substituents on the benzofuran ring affect potency and cytotoxicity, with the 3-methyl-2-nitro- compound serving as a defined, quantifiable reference point.

Control for Physicochemical Property Optimization

In drug discovery programs where lipophilicity is a key design parameter, Benzofuran, 3-methyl-2-nitro- serves as a valuable control or building block with a defined cLogP of 3.17 . This allows for rational design and interpretation of experiments involving membrane permeability, metabolic stability, and solubility, in direct comparison to less lipophilic analogs like 2-nitrobenzofuran (cLogP 2.09).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzofuran, 3-methyl-2-nitro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.